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Compound of Interest

Compound Name: SAR125844

Cat. No.: B1684697

This technical guide provides an in-depth overview of SAR125844, a potent and highly
selective inhibitor of the MET receptor tyrosine kinase. It is intended for researchers, scientists,
and drug development professionals interested in the preclinical and clinical development of
MET inhibitors. This document details the mechanism of action, quantitative biochemical and
cellular activity, and the experimental protocols used to characterize this compound.

Introduction

The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial
role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/MET
signaling pathway, often through MET gene amplification, mutation, or overexpression, is a
known driver in various human cancers, including gastric, lung, and liver cancers.[2][3] This
makes the MET kinase an attractive target for cancer therapy.

SAR125844 is a triazolopyridazine derivative developed as a potent and selective, ATP-
competitive inhibitor of the MET kinase, intended for intravenous administration.[4][5]
Preclinical studies have demonstrated its ability to inhibit both wild-type and mutated forms of
MET, leading to the suppression of downstream signaling pathways and potent antitumor
activity in MET-dependent cancer models.[1][4]

Mechanism of Action

Upon HGF binding, the MET receptor dimerizes and undergoes autophosphorylation at key
tyrosine residues (Y1234, Y1235, Y1349, and Y1356), leading to the activation of downstream
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signaling cascades, primarily the RAS/MAPK and PISK/AKT pathways.[1] These pathways are
critical for promoting cell growth, survival, and metastasis.

SAR125844 exerts its therapeutic effect by binding to the ATP-binding pocket of the MET
kinase domain, thereby preventing its autophosphorylation and subsequent activation.[5][6]
This blockade of the initial signaling event leads to the inhibition of the downstream PI3K/AKT
and RAS/MAPK pathways, ultimately resulting in reduced cell proliferation and the induction of
apoptosis in tumors that are addicted to the MET signaling pathway.[4]
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Figure 1: MET Signaling Pathway and Inhibition by SAR125844

Quantitative Data

The potency and selectivity of SAR125844 have been characterized through various
biochemical and cellular assays.

Biochemical Activity

SAR125844 demonstrates potent inhibitory activity against wild-type MET and several clinically
relevant mutants. Its selectivity was assessed against a broad panel of human kinases.
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Kinase Target IC50 (nmol/L) Reference
MET (Wild-Type) 4.2 [4]
MET (H1094Y) 0.22 [1]
MET (Y1235D) 1.7 [4]
MET (M1250T) 6.5 [4]
MET (L1195V) 65 [1]
MET (D1228H) 81 [1]
TRKA/NTRK1 39 [1]
PDGFRa-V561D 55 [1]
AXL 87 [1]
MER 105 [1]
TRKB/NTRK2 280 [1]
Aurora A 320 [6]
RON ~740 [6]
Aurora B 820 [6]

Table 1: Biochemical Inhibitory
Activity of SAR125844

Cellular Activity

In cell-based assays, SAR125844 effectively inhibits MET autophosphorylation and shows
potent antiproliferative effects in MET-amplified cancer cell lines.
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. Cancer IC50
Cell Line MET Status  Assay Reference
Type (nmoliL)
) Amplified (29 pMET
Hs 746T Gastric ) . 14 [1]
copies) Inhibition

) Amplified (13 PMET
SNU-5 Gastric ) - 3.9 [1]
copies) Inhibition

Amplified (21 pMET

MKN-45 Gastric ) o 5.1 [1]
copies) Inhibition
) - Apoptosis
SNU-5 Gastric Amplified 6 [1]
(EC50)
Osteosarcom  TPR-MET ] )
MNNG/HOS ) Proliferation 14 [1]
a Fusion
HGF
U-87 MG Glioblastoma  Autocrine Proliferation 25 [1]
Loop
Table 2:
Cellular
Activity of
SAR125844

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of SAR125844 are
provided below.

MET Kinase Activity Assay (HTRF)

This assay quantifies the kinase activity of purified MET enzyme.

¢ Principle: AHomogeneous Time-Resolved Fluorescence (HTRF) assay is used to measure
the phosphorylation of a biotinylated tyrosine kinase substrate by the MET enzyme. The
signal is generated by the proximity of a Europium cryptate-labeled anti-phosphotyrosine
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antibody (donor) and streptavidin-XL665 (acceptor), which binds to the biotinylated
substrate.

e Procedure:

o Reaction Setup: In a 384-well plate, the test compound (SAR125844) is pre-incubated
with the purified MET kinase enzyme in an enzymatic buffer (e.g., 50 mM HEPES pH 7.0,
5 mM MgClz, 1 mM DTT).

o Kinase Reaction: The reaction is initiated by adding a mixture of the biotinylated substrate
(e.g., TK Substrate-biotin) and ATP. The plate is incubated at room temperature to allow
for phosphorylation.

o Detection: The reaction is stopped by adding a detection buffer containing EDTA,
Europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.

o Signal Measurement: After a final incubation period at room temperature, the HTRF signal
is read on a compatible plate reader (excitation at 337 nm, dual emission at 620 nm and
665 nm). The ratio of the two emission signals is proportional to the extent of substrate
phosphorylation.

o Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-
parameter logistic equation.

Cellular Phospho-MET ELISA

This assay measures the level of MET phosphorylation within whole cells.

e Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to capture total
MET protein from cell lysates and detect the phosphorylated form using a specific antibody.

e Procedure:

o Cell Treatment: MET-amplified cells (e.g., Hs 746T, SNU-5) are seeded in multi-well plates
and treated with various concentrations of SAR125844 for a specified time.

o Cell Lysis: Cells are washed and then lysed with a buffer containing protease and
phosphatase inhibitors to preserve the phosphorylation state of proteins.
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o ELISA:

The wells of an ELISA plate are pre-coated with a capture antibody against total MET.
» Cell lysates are added to the wells, and total MET protein is captured.

» After washing, a detection antibody that specifically recognizes phosphorylated tyrosine
residues on MET (e.g., anti-phospho-Met Tyr1234/1235) is added.

» A horseradish peroxidase (HRP)-conjugated secondary antibody is then added to bind
to the detection antibody.

» ATMB substrate is added, and the colorimetric reaction is stopped with an acid solution.
o Signal Measurement: The absorbance is read at 450 nm using a microplate reader.

o Data Analysis: The signal is normalized to the total protein concentration in the lysate, and
IC50 values are determined from the dose-response curve.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

e Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP
present, which is an indicator of metabolically active, viable cells. The reagent lyses the cells
and generates a luminescent signal produced by a luciferase reaction.

e Procedure:

o Cell Plating: Cancer cell lines are seeded in opaque-walled 96-well plates and allowed to
adhere overnight.

o Compound Treatment: Cells are treated with a range of SAR125844 concentrations and
incubated for a prolonged period (e.g., 96 hours).

o Assay:

» The plate and its contents are equilibrated to room temperature.
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» Avolume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added
to each well.

» The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.

» The plate is incubated at room temperature for 10 minutes to stabilize the luminescent
signal.

o Signal Measurement: Luminescence is recorded using a luminometer.

o Data Analysis: The percentage of proliferation inhibition is calculated relative to vehicle-
treated control cells, and IC50 values are determined.

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of SAR125844 in a living organism.

 Principle: Human tumor cells are implanted into immunodeficient mice to grow as xenografts.
The effect of SAR125844 on tumor growth is then assessed.

e Procedure:

o Cell Implantation: MET-amplified human gastric cancer cells (e.g., 20 x 106 SNU-5 or Hs
746T cells) are implanted subcutaneously into the flank of immunodeficient mice (e.qg.,
BALB/c nude mice).

o Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 200400 mm3).

o Treatment: Mice are randomized into vehicle control and treatment groups. SAR125844 is
administered intravenously, often as a nanosuspension formulation, at various doses and
schedules (e.g., daily or every two days).

o Monitoring: Tumor volume and body weight are measured regularly (e.qg., twice weekly).
Tumor volume is calculated using the formula: (length x width2)/2.

o Pharmacodynamic Analysis: At specified time points, tumors can be harvested to analyze
the inhibition of MET phosphorylation and downstream signaling pathways (pAKT, pMEK)
via ELISA or immunohistochemistry.
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o Endpoint: The study is concluded when tumors in the control group reach a predetermined
size or at the end of the treatment period. Tumor growth inhibition is calculated.
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Figure 2: Experimental Workflow for In Vivo Antitumor Activity Assessment

Pharmacokinetics and In Vivo Efficacy

Pharmacokinetic studies in tumor-bearing mice revealed that SAR125844 has a large volume
of distribution and moderate total plasma clearance.[1] A nanosuspension formulation was
developed to achieve a long duration of MET kinase inhibition, lasting up to 7 days.[4]

In xenograft models using MET-amplified gastric cancer cell lines (SNU-5 and Hs 746T),
intravenous treatment with SAR125844 resulted in potent, dose-dependent tumor regression at
well-tolerated doses, without significant body weight loss.[4] Pharmacodynamic analyses
confirmed that SAR125844 administration led to a complete and sustained inhibition of MET
phosphorylation in the tumors, which correlated with the inhibition of downstream PI3K and
MAPK pathways.[1]
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Figure 3: SAR125844 Kinase Selectivity Profile
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Clinical Development

The favorable preclinical profile of SAR125844 supported its advancement into clinical trials. A
Phase | dose-escalation study (NCT01391533) was conducted in patients with advanced solid
tumors to determine the maximum tolerated dose and evaluate its safety and pharmacokinetic
profile.[7][8] The study also included expansion cohorts for patients with MET-amplified tumors.
[9] Subsequently, a Phase Il study (NCT02435121) was initiated to evaluate the efficacy of
SAR125844 in patients with non-small-cell lung cancer (NSCLC) with MET amplification.[3]

Conclusion

SAR125844 is a potent and highly selective intravenous inhibitor of the MET receptor tyrosine
kinase. It has demonstrated strong preclinical activity, effectively inhibiting MET signaling and
promoting tumor regression in MET-amplified cancer models. Its favorable safety and
pharmacokinetic profile have warranted its investigation in clinical settings for patients with
MET-driven malignancies. This guide provides a comprehensive summary of the technical data
and methodologies that form the basis of its development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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